molecular formula C12H14N2O2 B3044526 ethyl 4-(4,5-dihydro-1H-imidazol-2-yl)benzoate CAS No. 100134-80-3

ethyl 4-(4,5-dihydro-1H-imidazol-2-yl)benzoate

Cat. No. B3044526
Key on ui cas rn: 100134-80-3
M. Wt: 218.25 g/mol
InChI Key: YRLXFQIXPNFGPQ-UHFFFAOYSA-N
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Patent
US07396844B1

Procedure details

500 mg (2.3 mmol) of ethyl 4-(2-imidazoline-2-yl)benzoate and 500 mg of 10% palladium/carbon were heated in 20 ml of toluene under reflux in argon atmosphere for 9 hours. The reaction liquid was diluted with ethyl acetate and filtered through Celite. The filtrate was concentrated to obtain the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][N:3]=[C:2]1[C:6]1[CH:16]=[CH:15][C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:8][CH:7]=1>C1(C)C=CC=CC=1.C(OCC)(=O)C.[Pd]>[NH:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]1[CH:7]=[CH:8][C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N1C(=NCC1)C1=CC=C(C(=O)OCC)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux in argon atmosphere for 9 hours
Duration
9 h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
N1C(=NC=C1)C1=CC=C(C(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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